molecular formula C4H11NO B1581441 3-Aminobutan-2-ol CAS No. 42551-55-3

3-Aminobutan-2-ol

Cat. No.: B1581441
CAS No.: 42551-55-3
M. Wt: 89.14 g/mol
InChI Key: FERWBXLFSBWTDE-UHFFFAOYSA-N
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Description

3-Aminobutan-2-ol (C₄H₁₁NO, molecular weight 89.14 g/mol) is a chiral amino alcohol with two stereocenters, existing in four stereoisomeric forms: (2S,3R), (2R,3S), (2S,3S), and (2R,3R) . It is structurally characterized by an amino (-NH₂) group at the C3 position and a hydroxyl (-OH) group at the C2 position of a butanol backbone. This compound is utilized in organic synthesis, pharmaceutical intermediates, and biocatalytic processes. For example, it serves as a precursor in the microbial production of tetramethylpyrazine (TTMP), a flavor compound in fermented foods . Its stereoisomers, such as (2S,3R)- and (2R,3S)-3-aminobutan-2-ol, are often isolated as hydrochloride salts for stability and application in asymmetric synthesis .

Properties

IUPAC Name

3-aminobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBXLFSBWTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280624
Record name 3-aminobutan-2-ol
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Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42551-55-3
Record name 42551-55-3
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Record name 3-aminobutan-2-ol
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Record name 3-aminobutan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminobutan-2-ol can be synthesized through several methods. One common route involves the reduction of 3-aminobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 3-aminobutan-2-one. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The process is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Aminobutan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-aminobutan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to 3-aminobutan-1-ol using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3-Aminobutan-2-one

    Reduction: 3-Aminobutan-1-ol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C4_4H11_{11}NO
Molecular Weight: 89.14 g/mol
Chirality: 3-Aminobutan-2-ol has two chiral centers, which allows it to exist in multiple stereoisomeric forms.

Scientific Research Applications

This compound is utilized in various scientific domains:

Organic Synthesis

  • Chiral Building Block: It serves as a crucial chiral building block for synthesizing complex organic molecules, particularly in the production of enantiomerically pure compounds.
ApplicationDescription
Synthesis of Pharmaceuticals Used to synthesize drugs with specific stereochemical configurations.
Asymmetric Synthesis Facilitates the creation of compounds with desired optical activity.

Biological Research

  • Intermediate in Biologically Active Compounds: It acts as an intermediate in the synthesis of various biologically active molecules, including neurotransmitters and other pharmaceuticals.
Biological ApplicationDescription
Metabolic Studies Investigated for its role in amino acid metabolism and neurotransmitter synthesis.
Enzyme Interaction Functions as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

Pharmaceutical Development

  • Potential Drug Candidate: Research indicates that this compound may have neuropharmacological effects, particularly on GABAergic and glutamatergic systems.
Pharmaceutical ApplicationDescription
Neuropharmacology Explored for its potential effects on neurotransmitter systems.
Chiral Drug Development Important for synthesizing drugs targeting specific stereoisomers.

Case Study 1: Enzyme-Catalyzed Reactions

A study demonstrated that this compound was effectively used as a substrate in enzyme-catalyzed reactions involving carbonyl reductases derived from Lactobacillus fermentum. The compound underwent asymmetric reduction to yield high-purity products with significant enantioselectivity.

Case Study 2: Neuropharmacological Effects

In neuropharmacological research, preliminary findings suggest that this compound may influence GABAergic and glutamatergic signaling pathways, which are crucial for maintaining neuronal excitability and synaptic plasticity.

Mechanism of Action

The mechanism of action of 3-Aminobutan-2-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol and primary amine, it can participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions. These properties make it a valuable compound in the design of enzyme inhibitors, receptor agonists, and other bioactive molecules.

Comparison with Similar Compounds

Structural Isomers and Functional Group Analogs

The following compounds share structural similarities with 3-aminobutan-2-ol but differ in functional group placement or stereochemistry:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
3-Aminobutan-1-ol C₄H₁₁NO 89.14 Amino group at C3, hydroxyl at C1; linear isomer. Intermediate in chiral amine synthesis; used in biocatalysis .
2-Aminobutan-1-ol C₄H₁₁NO 89.14 Amino group at C2, hydroxyl at C1; positional isomer. Pharmaceutical building block; substrate for reductive amination .
2-Aminopropan-1-ol (Alaninol) C₃H₉NO 75.11 Shorter carbon chain; amino at C2, hydroxyl at C1. Synthesis of β-amino alcohols; ligand in asymmetric catalysis .
4-Amino-1-butanol C₄H₁₁NO 89.14 Amino group at C4, hydroxyl at C1; terminal amino group. Polymer chemistry; surfactant production .


Key Observations :

  • Stereochemical Impact: The stereochemistry of this compound significantly influences its reactivity. For instance, (2S,3R)- and (2R,3S)-isomers are preferred in enantioselective syntheses due to their defined spatial arrangements .
  • Functional Group Positioning: Moving the hydroxyl or amino group alters solubility and hydrogen-bonding capacity. 3-Aminobutan-1-ol, with a primary alcohol, is more hydrophilic than this compound .

Stereoisomers and Derivatives

This compound’s stereoisomers and derivatives are critical in pharmaceutical applications:

Compound Stereochemistry Form Key Properties
(2S,3R)-3-Aminobutan-2-ol (2S,3R) Free base High enantiomeric purity; used in TTMP biosynthesis .
(2R,3S)-3-Aminobutan-2-ol hydrochloride (2R,3S) Hydrochloride salt Enhanced stability; H302 (harmful if swallowed), H315 (skin irritation) hazards .
(2S,3S)-3-Aminobutan-2-ol hydrochloride (2S,3S) Hydrochloride salt 97% purity; utilized in batch synthesis of chiral amines .

Flavor and Fragrance Industry

This compound is a key intermediate in the microbial synthesis of TTMP, a nutty flavor compound in soy products. The pathway involves condensation of two 3-aminobutanone units derived from this compound oxidation .

Biocatalysis

Amine dehydrogenases (e.g., MsmeAmDH) achieve >99% enantiomeric excess in synthesizing this compound from 3-hydroxybutan-2-one, outperforming traditional chemical methods in sustainability .

Biological Activity

3-Aminobutan-2-ol, also known as 2-amino-3-butanol, is a chiral amino alcohol with the molecular formula C4_4H11_{11}NO. Its unique structure, which includes both an amino group and a hydroxyl group, allows it to participate in various biological processes and chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its secondary alcohol and primary amine functional groups. This configuration enables it to engage in hydrogen bonding and nucleophilic substitution reactions, making it a versatile compound in biochemical applications. The compound can act as a substrate for various enzymes, influencing metabolic pathways and serving as an intermediate in the synthesis of pharmaceuticals .

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its role as a substrate in enzymatic reactions has been studied extensively:

  • Enzyme Mechanisms : this compound can be utilized in enzyme-catalyzed reactions, such as reductive amination processes, where it serves as a precursor for the synthesis of other bioactive compounds .
  • Metabolic Pathways : The compound is involved in metabolic pathways that include the biosynthesis of important biomolecules. It has been shown to participate in the formation of 2,3-butanediol through microbial fermentation processes .

Applications in Medicinal Chemistry

This compound has garnered attention for its potential applications in drug development and therapeutic interventions:

Synthesis of Pharmaceuticals

Due to its structural properties, this compound serves as a building block for synthesizing various pharmaceutical agents. For example:

  • Dolutegravir : This antiretroviral drug used in HIV treatment can be synthesized using enantiomerically pure forms of 3-Aminobutan-1-ol derived from this compound .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown activity against pathogens such as Candida albicans, suggesting potential for developing antifungal agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Biocatalytic Reductive Amination : A study demonstrated that native amine dehydrogenases could catalyze the conversion of substrates into this compound with high enantioselectivity, showcasing its utility in producing chiral amines .
  • Microbial Production : Research on the microbial production of 2,3-butanediol highlighted the role of this compound as an intermediate, emphasizing its significance in biotechnological applications .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
3-Aminobutan-1-olPrimary amineIntermediate in drug synthesis
2-Aminobutan-1-olPrimary amineSimilar metabolic pathways
3-AminopropanolShorter chain analogLimited applications compared

The comparison illustrates that while related compounds share structural similarities, their biological activities can vary significantly based on their functional groups and chain lengths.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobutan-2-ol
Reactant of Route 2
3-Aminobutan-2-ol

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